molecular formula C19H21FN4O3 B2893003 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380171-98-0

3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No.: B2893003
CAS No.: 2380171-98-0
M. Wt: 372.4
InChI Key: OBGGZMZMMXPCLR-UHFFFAOYSA-N
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Description

3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinone core, and an azetidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the fluorophenyl and azetidine carboxamide groups. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dihydropyridazinone core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide include:

These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c20-14-3-1-2-13(10-14)17-4-5-18(25)24(22-17)16-11-23(12-16)19(26)21-15-6-8-27-9-7-15/h1-5,10,15-16H,6-9,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGZMZMMXPCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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